molecular formula C17H13BrN2O2S B2556152 3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 301236-57-7

3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2556152
CAS No.: 301236-57-7
M. Wt: 389.27
InChI Key: LLCKQLXFBMUMSO-UHFFFAOYSA-N
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Description

3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at position 3, linked via an amide bond to a 1,3-thiazole ring. The thiazole moiety is further substituted with a 4-methoxyphenyl group at position 2. This structure combines aromatic, electron-donating (methoxy), and halogen (bromo) functionalities, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-7-5-11(6-8-14)15-10-23-17(19-15)20-16(21)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCKQLXFBMUMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.

    Bromination: The resulting thiazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: Finally, the brominated thiazole is coupled with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring and methoxyphenyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazole compounds.

Scientific Research Applications

3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Effects on the Benzamide Core

Halogen Variation
  • 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide () :
    Replacing bromine with fluorine reduces molecular weight (328.36 g/mol vs. ~478.38 g/mol for the brominated compound in ) and lipophilicity (logP decreases). Fluorine’s smaller size and electronegativity may enhance solubility but reduce steric interactions in hydrophobic binding pockets.

  • 4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide () :
    Introducing a nitro group (electron-withdrawing) and phenyl substituent on the thiazole ring increases molecular complexity. The nitro group may enhance π-π stacking but reduce metabolic stability compared to the methoxy group .

Methoxy vs. Methyl Substitution
  • The methyl group’s inductive effect is weaker than methoxy’s resonance donation, altering electronic properties .

Modifications to the Thiazole Ring

Hydrazin-ylidene Derivatives
  • EMAC2060 and EMAC2061 () :
    These analogs feature a hydrazin-ylidene group bridging the benzamide and thiazole moieties. EMAC2061’s 3,4-dichlorophenyl substituent introduces strong electron-withdrawing effects, which may enhance binding to charged residues but lower synthetic yields (<80%) compared to the parent compound .
Thiazolidinone-Pyrazole Hybrid ():

This could improve target specificity but reduce adaptability to dynamic binding sites .

Binding Affinity
  • F5254-0161 () :
    The trifluoromethylphenyl-piperazine substituent in this analog contributes to a glide score of −6.41 in CIITA-I binding studies, suggesting stronger interactions than the bromo-methoxy variant. The CF₃ group enhances lipophilicity and van der Waals interactions .
Enzymatic Modulation
  • 5-Bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide () :
    The carbamothioyl group replaces the amide bond, altering hydrogen-bonding patterns. This modification may affect stability against proteolytic degradation but improve binding to sulfur-rich enzyme active sites .
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ~478.38 () Br, OCH₃ Moderate (lipophilic)
4-Fluoro analog () 328.36 F, OCH₃ Higher (polar)
EMAC2060 () Not reported Hydrazin-ylidene, OCH₃ Likely lower (bulky group)

Biological Activity

3-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its inhibitory effects on various enzymes and its anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12BrN2OS
  • Molecular Weight : 336.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases. For instance, studies have shown that thiazole derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both critical in Alzheimer's disease pathology.

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
Donepezil0.046-
JW8-9.01
This compoundTBDTBD

Note: TBD = To Be Determined based on experimental results.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. For example, derivatives of thiazole have shown efficacy against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.

Case Study: Anticancer Effects
A study evaluated the effects of thiazole derivatives on various cancer cell lines:

  • Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703.
  • Findings : The compound exhibited significant anti-proliferative effects with IC50 values ranging from 5 to 15 µM across different cell lines.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Interaction : Binding to the active sites of AChE and BACE1, leading to enzyme inhibition.
  • Cell Cycle Arrest : Inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis in cancer cells.

Toxicity Studies

Preliminary toxicity assessments indicate low toxicity levels for this compound in Daphnia tests, with lethality percentages below 20% at concentrations up to 200 µM. This suggests a favorable safety profile for potential therapeutic applications.

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